![molecular formula C15H15NO4S B3156478 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid CAS No. 830349-15-0](/img/structure/B3156478.png)
2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid
説明
“2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid” is a chemical compound with the molecular formula C15H15NO4S . It has a molecular weight of 305.35 . This compound is also known by other names such as “3- [ [ (4-Methylphenyl)sulfonyl]amino]-benzoic acid methyl ester” and "Methyl 3- { [ (4-methylphenyl)sulfonyl]amino}benzoate" .
Synthesis Analysis
While specific synthesis methods for this compound were not found in the search results, it’s worth noting that similar compounds have been synthesized using various methods. For instance, benzoylated products were synthesized by the benzoylation of substituted phenols under low temperature .Molecular Structure Analysis
The molecular structure of this compound consists of a benzoic acid group, a sulfonyl group, and a methyl group . The sulfonyl group is attached to the 4-methylphenyl group, which is then attached to the amino group of the benzoic acid .Physical and Chemical Properties Analysis
This compound is a powder that is off-white to purple in color . It is soluble in DMSO, with a solubility of 25 mg/mL . It should be stored at a temperature of 2-8°C .科学的研究の応用
Synthesis and Structural Analysis
Sulfonamides, including those structurally related to 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid, are subject to extensive synthetic and structural studies. For instance, research has focused on the synthesis and crystallographic analysis of sulfonamide derivatives to understand their molecular configurations and potential for forming hydrogen bonds, which is crucial for their applications in drug design and material science (Almarhoon et al., 2019).
Catalysis and Chemical Reactions
Sulfonamide compounds serve as intermediates in various chemical reactions, demonstrating their versatility in synthetic organic chemistry. They participate in catalysis, indicating their potential in facilitating a wide range of chemical transformations, which is essential for the development of novel synthetic pathways and pharmaceuticals (Liu et al., 2015).
Material Science Applications
In material science, sulfonamide derivatives have been utilized in the synthesis of novel materials. For example, their inclusion in the fabrication of thin-film composite nanofiltration membranes demonstrates their utility in enhancing membrane properties for water treatment and dye separation applications, showcasing the environmental and technological relevance of such compounds (Liu et al., 2012).
Biological and Pharmaceutical Research
While the request specifically excluded drug use, dosage, and side effects, it's worth mentioning that structurally similar sulfonamide compounds have been explored for their biological activities, including antimicrobial properties. This research highlights the potential of sulfonamide derivatives in contributing to the development of new therapeutic agents (Dineshkumar & Thirunarayanan, 2019).
作用機序
Target of Action
The primary target of 2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid, also known as MSAB, is β-catenin . β-catenin is a protein that plays a crucial role in cell-cell adhesion and gene transcription. It is a key component of the Wnt signaling pathway, which is involved in cell proliferation, differentiation, and survival .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds (amino acids 301-670) of the Armadillo repeat region (amino acids 136–686) . This interaction induces the ubiquitination and proteasomal degradation of β-catenin . Ubiquitination is a process that marks proteins for degradation, and proteasomes are protein complexes that degrade unneeded or damaged proteins.
Biochemical Pathways
The primary biochemical pathway affected by MSAB is the Wnt signaling pathway . By inducing the degradation of β-catenin, MSAB disrupts the Wnt signaling pathway, which can lead to the inhibition of Wnt-dependent cell proliferation .
Pharmacokinetics
It is known that msab is soluble in dmso at a concentration of 25 mg/ml , suggesting that it may have good bioavailability. The compound is typically stored at 2-8°C .
Result of Action
The primary result of MSAB’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . This is achieved through the degradation of β-catenin, which disrupts the Wnt signaling pathway and inhibits cell proliferation .
Action Environment
The efficacy and stability of MSAB can be influenced by various environmental factors. For instance, the compound is typically stored at 2-8°C to maintain its stability . Additionally, the compound’s solubility in DMSO suggests that it may be more effective in environments where DMSO is present . .
生化学分析
Biochemical Properties
2-Methyl-3-([(4-methylphenyl)sulfonyl]amino)benzoic acid plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with β-catenin, a key protein in the Wnt signaling pathway. By binding to the C-terminal region of β-catenin, this compound induces ubiquitination and subsequent proteasomal degradation of β-catenin . This interaction highlights its potential as a modulator of protein stability and signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly the Wnt/β-catenin pathway. This compound has been shown to inhibit the proliferation of cancer cells that depend on Wnt signaling, while having minimal effects on Wnt-independent cells . Additionally, it affects gene expression and cellular metabolism by altering the stability and activity of β-catenin, thereby impacting downstream targets involved in cell growth and differentiation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with β-catenin. This binding occurs within the Armadillo repeat region of β-catenin, leading to its ubiquitination and degradation . The compound’s ability to selectively target β-catenin and disrupt its function underscores its potential as a therapeutic agent in diseases where Wnt signaling is dysregulated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of β-catenin activity and prolonged suppression of Wnt-dependent cellular functions . These temporal effects are crucial for understanding its potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth in Wnt-dependent cancer models without significant toxicity . At higher doses, adverse effects such as toxicity and off-target interactions may occur. Determining the optimal dosage is essential for maximizing therapeutic efficacy while minimizing side effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with various enzymes and cofactors. It is metabolized primarily through oxidative pathways, leading to the formation of metabolites that can be further conjugated and excreted
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, affecting its overall bioavailability and therapeutic potential . Understanding these transport mechanisms is critical for optimizing its delivery and efficacy.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with β-catenin and other target proteins. Post-translational modifications, such as phosphorylation, may influence its targeting to specific cellular compartments . These localization dynamics are essential for its function and effectiveness in modulating cellular processes.
特性
IUPAC Name |
2-methyl-3-[(4-methylphenyl)sulfonylamino]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-6-8-12(9-7-10)21(19,20)16-14-5-3-4-13(11(14)2)15(17)18/h3-9,16H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSDWKVTCAMMAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


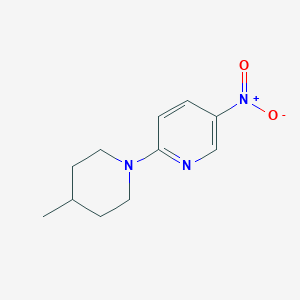

![2,6-Bis[(4R)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B3156406.png)
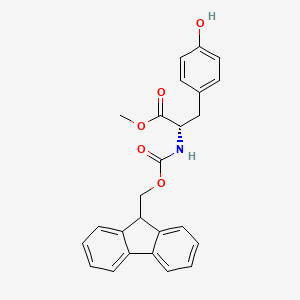


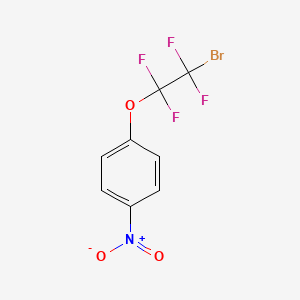
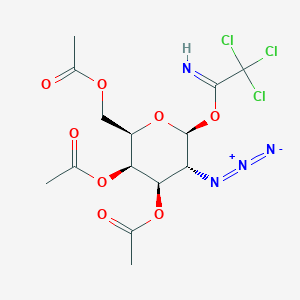
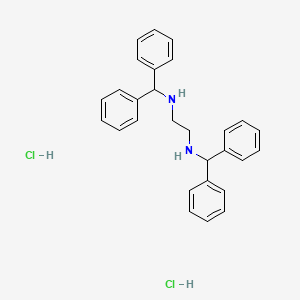

![2-chloro-9-methoxy-6,7-dihydro-4H-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B3156485.png)



